molecular formula C28H26N4O B1403243 Neocuproine hemihydrate CAS No. 34302-69-7

Neocuproine hemihydrate

Cat. No. B1403243
CAS RN: 34302-69-7
M. Wt: 434.5 g/mol
InChI Key: IEBXFSLFDFHSRD-UHFFFAOYSA-N
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Description

Neocuproine hemihydrate is an important, synthetic, water-soluble, and thermally stable complexing agent, which has a wide range of practical applications in the scientific research field. It was first synthesized in 1972 by a team of researchers at the University of Tokyo, and has since been used in a variety of research projects.

Scientific research applications

Application in Sugar Determination

Neocuproine hemihydrate has been utilized in chemical methods for ultra-micro determinations of blood sugar. This application is significant in experiments with small diabetic animals, where minimal blood volumes are required. Neocuproine effectively replaces various acids used in copper reduction sugar methods, demonstrating its utility in sensitive and precise measurement techniques in diabetic research (Brown, 1961).

Role in Copper-mediated Toxicity Studies

In research exploring copper-mediated toxicity, neocuproine has shown a biphasic effect. It acts as an inhibitor at higher concentrations but potentiates toxicity at levels near-stoichiometric with copper concentration. This finding indicates its complex role in copper-mediated biological systems and necessitates caution in its application for studying copper toxicity (Zhu & Chevion, 2000).

Use in Oxidation Reactions

Neocuproine hemihydrate has been effective as a catalyst precursor in the selective oxidation of alcohols, diols, polyols, and carbohydrates. It works well with both air and benzoquinone as terminal oxidants. Mechanistic studies on its use have led to strategies for increasing catalyst lifetimes in aerobic conditions, significantly impacting the field of catalysis (Ho et al., 2018).

Extraction of Copper from Solutions

A practical application of neocuproine hemihydrate is in the extraction of copper(II) from aqueous solutions. When bound to magnetic nanoparticles, neocuproine demonstrates an extraction efficiency of up to 99% at certain pH levels. This application is particularly relevant in environmental and analytical chemistry (Afsar et al., 2014).

Impact on Cardiac Protection

Neocuproine has been investigated for its protective role against cardiac damage. Studies using isolated perfused rat hearts have shown that neocuproine can significantly mitigate hydrogen peroxide-induced cardiac injury and ischemia/reperfusion-induced arrhythmias. This demonstrates its potential in cardiovascular research and therapy (Applebaum et al., 1990).

Redox-Active Ligand in Metal Complexes

Neocuproine serves as a redox-active ligand platform for metal complexes like iron and cobalt. It participates in ligand-based reduction events, adding to the knowledge of chelating N-donor type ligands and their roles in redox noninnocence. This finding is crucial for future catalyst and reaction design in inorganic chemistry (Jesse et al., 2019).

properties

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXFSLFDFHSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neocuproine hemihydrate

CAS RN

34302-69-7
Record name Neocuproine hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEOCUPROINE HEMIHYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOCUPROINE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
VV Chernysh, MA Proskurnin, AA Dzyabchenko… - Journal of Analytical …, 2000 - Springer
… Neocuproine hemihydrate was found to be virtually insoluble in water. Its solubility in a water-ethanol mixture (I : 1) is about 1 x 100 3 M. Unlike the reagent, the complex of copper(I) …
Number of citations: 7 link.springer.com
AA Gouda, AS Amin - Arabian Journal of Chemistry, 2010 - Elsevier
… M stock solution of neocuproine hemihydrate (Merck) was prepared by dissolving 0.054 g of reagent in ethanol in a 50 mL standard flask and diluting to the mark with the same solvent. …
Number of citations: 38 www.sciencedirect.com
C Liu, J Zhang, Q Wang, P Zhou… - CLEAN–Soil, Air, Water, 2020 - Wiley Online Library
… The AO7 degradation rate after the addition of a new copper reagent—neocuproine hemihydrate—from 6.33% to 100% proved that Cu + is the main activator of PMS. Results indicated …
Number of citations: 2 onlinelibrary.wiley.com
Z Huang, R Shang, ZR Zhang, XD Tan… - The Journal of Organic …, 2013 - ACS Publications
… 6 ], 10% mol or 20% mol), ligand (neocuproine hemihydrate or DMEDA, 10% mol or 20% mol, if … Then a ligand (neocuproine hemihydrate or DMEDA, 10% mol or 20% mol, if liquid), 1,1-…
Number of citations: 47 pubs.acs.org
I Sanchez, GF Lee - Water Research, 1978 - Elsevier
… After shaking, 20-25ml of methyl isohutyl ketone (MIBK) plus I mg or more of neocuproine hemihydrate were added. The mixture was shaken vigorously until the organic phases were …
Number of citations: 38 www.sciencedirect.com
M Philp, R Shimmon, M Tahtouh, S Fu - JoVE (Journal of Visualized …, 2018 - jove.com
Synthetic cathinones are a large class of new psychoactive substances (NPS) that are increasingly prevalent in drug seizures made by law enforcement and other border protection …
Number of citations: 10 www.jove.com
J Xu, X Zhang, C Sun, J Wan, H He, F Wang… - … Science and Pollution …, 2019 - Springer
… The leached Cu ions concentration was measured by chelating with neocuproine hemihydrate using a SHIMADZU UV-1800 spectrometer at 454 nm (Test S2) (Zhou et al. 2018). …
Number of citations: 59 link.springer.com
MY Livshits, BJ Reeves, NJ DeWeerd… - Inorganic …, 2020 - ACS Publications
We report the synthesis and excited-state dynamics for a series of homoleptic copper(I) trifluoromethylated phenanthroline complexes with two, three, and four trifluoromethyl functional …
Number of citations: 17 pubs.acs.org
M Dinarvand, M Spain - 2021 - researchgate.net
… 4,7-dimethyl-1,10-phenanthrolin, neocuproine hemihydrate, 5,6-dimethyl-1,10-phenanthroline, … as in 4,7-dimethyl-1,10-phenanthroline, neocuproine hemihydrate and 5,6-dimethyl-1,10-…
Number of citations: 0 www.researchgate.net
W Wang, G Tian, Z Zhang, A Wang - Chemical Engineering Journal, 2015 - Elsevier
… For Cu(II), the solution with initial Cu(II) concentration of 25 mg/L shows deep yellow color after adding the chromogenic reagent of Cu(II) Neocuproine Hemihydrate. The color slightly …
Number of citations: 185 www.sciencedirect.com

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